4-Hydroxy Levamisole 4-Hydroxy Levamisole A metabolite of Levamisole.

Brand Name: Vulcanchem
CAS No.: 69359-04-2
VCID: VC20808883
InChI: InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2/t10-/m1/s1
SMILES: C1CSC2=NC(CN21)C3=CC=C(C=C3)O
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

4-Hydroxy Levamisole

CAS No.: 69359-04-2

Cat. No.: VC20808883

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy Levamisole - 69359-04-2

Specification

CAS No. 69359-04-2
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name 4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol
Standard InChI InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2/t10-/m1/s1
Standard InChI Key QBEDXUHDXKEDES-SNVBAGLBSA-N
Isomeric SMILES C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)O
SMILES C1CSC2=NC(CN21)C3=CC=C(C=C3)O
Canonical SMILES C1CSC2=NC(CN21)C3=CC=C(C=C3)O

Introduction

Metabolic Formation and Pharmacokinetics

Metabolic Pathways

4-Hydroxy Levamisole is formed through the hydroxylation of levamisole, primarily occurring in the liver through Phase I metabolism reactions. This transformation represents a critical detoxification pathway for the parent compound . When levamisole is administered orally, only approximately 0.5% of the ingested drug is excreted unchanged in urine, indicating extensive metabolism .

Research has demonstrated that levamisole undergoes several metabolic transformations, with hydroxylation being one of the predominant pathways. The compound is hydroxylated and can be eliminated either in free form or conjugated with sulfate or glucuronide into urine . These conjugation processes represent Phase II metabolism and enhance the water solubility of the metabolite, facilitating its excretion.

Elimination Kinetics

The elimination kinetics of 4-Hydroxy Levamisole differ from those of the parent compound. While levamisole can be detected in urine for up to 39 hours after ingestion, some of its metabolites demonstrate longer detection windows . This extended presence in biological fluids has implications for both therapeutic monitoring and toxicological screenings.

The metabolite undergoes further transformations, including conjugation with glucuronic acid, forming glucuronide conjugates that facilitate elimination through renal pathways. These conjugation processes represent important detoxification mechanisms that enhance the clearance of the compound from the body.

Pharmacological Properties and Mechanism of Action

Relationship to Levamisole's Activity

The pharmacological activity of 4-Hydroxy Levamisole is intrinsically linked to that of levamisole. The parent compound is known to act as a nicotinic acetylcholine receptor agonist, particularly affecting parasitic worm muscles and causing continuous stimulation that leads to paralysis .

Immunomodulatory Effects

Levamisole exhibits notable immunomodulatory properties, and its metabolites, including 4-Hydroxy Levamisole, may contribute to these effects. The parent compound can stimulate antibody formation to various antigens, enhance T-cell responses by promoting T-cell activation and proliferation, and potentiate monocyte and macrophage functions .

These immunological effects have led to investigations of levamisole as an adjunctive therapy in cancer treatment, particularly in colorectal carcinoma when administered with 5-fluorouracil . The precise role of 4-Hydroxy Levamisole in these immunomodulatory processes warrants further research to determine whether the metabolite enhances or diminishes these properties.

Enzymatic Interactions

Analytical Methods and Detection Techniques

Chromatographic Methods

The detection and quantification of 4-Hydroxy Levamisole in biological samples require sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) represents the gold standard for this purpose, offering excellent sensitivity and specificity .

Researchers have developed validated LC-MS methods with calibration curves that are linear within the range of 2.5-250 ng/mL, with limits of detection (LoD) around 0.51 ng/mL and limits of quantification (LoQ) approximately 1.02 ng/mL for levamisole . Similar parameters apply to the detection of its metabolites, including 4-Hydroxy Levamisole.

Sample Preparation Techniques

Effective sample preparation is crucial for the accurate detection of 4-Hydroxy Levamisole. Beta-glucuronidase enzymes are often employed for the hydrolysis of urine samples to analyze conjugated metabolites. This step is essential because a significant portion of the compound is excreted as glucuronide or sulfate conjugates.

The precision of these analytical methods is typically high, with intraday precision ranging between 8.36% and 10.9% for levamisole and comparable values for its metabolites . These robust analytical parameters ensure reliable detection and quantification of 4-Hydroxy Levamisole in various biological matrices.

Comparative Analysis with Related Compounds

Comparison with Levamisole

4-Hydroxy Levamisole differs from its parent compound primarily through the addition of a hydroxyl group at the para position of the phenyl ring. This structural modification significantly impacts its physicochemical properties, including solubility, lipophilicity, and receptor binding characteristics.

Table 1: Comparative Properties of Levamisole and 4-Hydroxy Levamisole

Relationship to Other Metabolites

Levamisole metabolism produces several other significant metabolites beyond 4-Hydroxy Levamisole. Aminorex, for instance, is another metabolite with stimulant properties that has received considerable attention due to its potential contribution to the pharmacological and toxicological effects of levamisole .

Toxicological Considerations

Contribution to Adverse Effects

Understanding the specific contribution of 4-Hydroxy Levamisole to these adverse effects is crucial for improving the safety profile of levamisole-based therapies. The metabolite's different pharmacokinetic properties and receptor interactions may either mitigate or exacerbate the toxicity associated with the parent compound.

Drug Testing Implications

The formation of 4-Hydroxy Levamisole has significant implications for drug testing and toxicological screenings. Levamisole has gained notoriety as an adulterant in illicit cocaine, and its metabolites, including 4-Hydroxy Levamisole, serve as markers for levamisole exposure .

Detection of these metabolites is particularly valuable in forensic and clinical toxicology, as they provide evidence of levamisole ingestion even after the parent compound is no longer detectable. This extended detection window enhances the effectiveness of toxicological investigations and improves the accuracy of substance abuse monitoring.

Research Applications and Future Directions

Pharmacokinetic Studies

4-Hydroxy Levamisole serves as an important marker in pharmacokinetic studies of levamisole. Tracking its formation and elimination provides valuable insights into the metabolic fate of the parent compound and helps establish appropriate dosing regimens and monitoring protocols .

Future research focusing on the quantitative aspects of 4-Hydroxy Levamisole formation and clearance could enhance our understanding of individual variations in levamisole metabolism. Such studies may reveal genetic polymorphisms affecting drug-metabolizing enzymes that influence the rate and extent of hydroxylation.

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